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Compound Name: Descarboxyl Levofloxacin

CAS No.: 178964-53-9

Cat. No.: B1670107

Get Quote

Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of

Descarboxyl Levofloxacin, a critical degradation product and impurity of the fluoroquinolone

antibiotic, Levofloxacin. As a key analyte in pharmaceutical quality control and stability studies,

its unambiguous identification is paramount. This document consolidates available mass

spectrometry data and provides an expert-driven interpretation of expected Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectra, grounded in the analysis of the parent compound.

Detailed, field-proven protocols for data acquisition are presented to ensure methodological

robustness. This guide is intended for researchers, analytical scientists, and drug development

professionals requiring a deep understanding of the structural characterization of Levofloxacin-

related impurities.

Introduction and Significance
Levofloxacin is a broad-spectrum antibiotic widely used to treat a variety of bacterial infections.

[1] During its synthesis, storage, or under physiological conditions, Levofloxacin can degrade,

forming various impurities that may lack therapeutic efficacy or pose potential safety risks.
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Descarboxyl Levofloxacin (CAS No. 178964-53-9) is one such impurity, formed by the

removal of the C6-carboxylic acid group.[2][3] The absence of this key functional group, which

is crucial for the antibacterial activity of quinolones, renders this molecule inactive. Therefore,

regulatory agencies mandate strict monitoring and control of its levels in Levofloxacin drug

products.

The unambiguous identification and quantification of Descarboxyl Levofloxacin rely on robust

analytical techniques, primarily a combination of chromatography and spectroscopy. This guide

explains the fundamental spectroscopic data (MS, IR, NMR) that collectively serve as a

molecular fingerprint for this specific compound.

Molecular Structure Analysis
The core structural difference between Levofloxacin and Descarboxyl Levofloxacin is the

substitution of a carboxylic acid group (-COOH) at the C6 position with a hydrogen atom. This

seemingly minor change has profound effects on the molecule's physicochemical properties

and its spectroscopic output.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, margin=0]; edge

[style=invis]; splines=false;

} caption: "Figure 1: Comparison of Levofloxacin and Descarboxyl Levofloxacin structures."

Mass Spectrometry (MS) Data
Mass spectrometry is the primary technique for confirming the molecular weight and

fragmentation pattern of Descarboxyl Levofloxacin. Electrospray ionization (ESI) in positive

mode is highly effective for this class of compounds.

Molecular Ion
The key diagnostic feature is the protonated molecular ion ([M+H]⁺). For Descarboxyl
Levofloxacin, with a molecular formula of C₁₇H₂₀FN₃O₂, the expected exact mass is

317.1540.

Observed Ion: Studies identifying the degradation products of Levofloxacin have consistently

reported the protonated molecular ion for the descarboxyl impurity at m/z 318.2.[4][5] This
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corresponds to the [M+H]⁺ adduct and is the definitive indicator of the loss of the CO₂ group

(44 Da) from the parent drug.

Fragmentation Pathway
Tandem MS (MS/MS) provides structural confirmation. The fragmentation of Descarboxyl
Levofloxacin is expected to mirror that of the parent Levofloxacin, primarily involving losses

around the piperazine ring. The parent Levofloxacin ([M+H]⁺ = 362.1) typically shows a major

fragment at m/z 318.1, corresponding to the loss of the carboxyl group, which is effectively the

molecular ion of the impurity itself.[6]

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=record, style=filled,

fillcolor="#FFFFFF", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica",

color="#5F6368"];

} caption: "Figure 2: Predicted MS/MS fragmentation pathway for Descarboxyl Levofloxacin."

Data Summary
Parameter Value Source

Molecular Formula C₁₇H₂₀FN₃O₂ [2]

Molecular Weight 317.36 g/mol [2]

Ionization Mode ESI, Positive [4][5]

[M+H]⁺ Ion m/z 318.2 [4][5]

Infrared (IR) Spectroscopy Analysis
IR spectroscopy is invaluable for identifying the presence or absence of key functional groups.

The defining difference between Levofloxacin and its descarboxyl derivative is the loss of the

carboxylic acid, which results in a clear and easily interpretable change in the IR spectrum.

Expected Spectral Features
The spectrum of Descarboxyl Levofloxacin is predicted by removing the characteristic

absorptions of the carboxylic acid from the spectrum of Levofloxacin.
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Disappearance of Carboxylic Acid Bands: The most significant change will be the complete

absence of the strong C=O stretch from the carboxylic acid, typically seen around 1724 cm⁻¹

in the parent Levofloxacin.[7] The broad O-H stretch from the hydrogen-bonded carboxylic

acid, usually found between 2500-3300 cm⁻¹, will also be absent.

Persistence of Core Bands: The remaining signals will be preserved, including:

Ketone C=O Stretch: A strong band around 1620-1626 cm⁻¹ corresponding to the C7-

ketone conjugated with the aromatic system.[7][8]

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption around 805-840 cm⁻¹.[7]

C-N and C-O Stretches: Bands within the fingerprint region (1000-1300 cm⁻¹).

Comparative IR Data

Functional Group
Parent
Levofloxacin
(cm⁻¹)[7]

Predicted

Descarboxyl

Levofloxacin (cm⁻¹)

Rationale for
Change

Carboxylic Acid O-H ~3268 (broad) Absent
Removal of -COOH

group

Carboxylic Acid C=O ~1724 (strong, sharp) Absent
Removal of -COOH

group

Ketone C=O ~1626 (strong) ~1626 (strong)
Ketone group is

retained

Aromatic C=C 1450-1600 1450-1600
Aromatic core is

unchanged

C-F Stretch ~839 ~839 C-F bond is retained

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the carbon-hydrogen framework. The analysis of

Descarboxyl Levofloxacin's NMR spectra is best understood by predicting the changes
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relative to the well-documented spectra of Levofloxacin.[9]

¹H NMR Spectroscopy (Predicted)
The primary change in the proton NMR will be the replacement of the C6-carboxyl group with a

proton, which will appear as a new singlet in the aromatic region.

New Aromatic Proton (H6): A new singlet is expected to appear around 7.5-7.8 ppm. Its

exact chemical shift will be influenced by the adjacent ketone. This replaces the highly

deshielded carboxylic acid proton signal often observed far downfield (>14 ppm) in

Levofloxacin spectra run in DMSO-d₆.

Shift of H5 Proton: The proton at the C5 position, which is adjacent to the new H6, will

experience a change in its electronic environment and coupling pattern. It is expected to shift

slightly upfield compared to its position in Levofloxacin.

Piperazine and Methyl Protons: The signals corresponding to the piperazine ring and the

methyl groups on the chiral center and piperazine ring are expected to remain largely

unchanged, appearing in the 2.2-4.5 ppm range.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR will show the disappearance of the carboxyl carbon and the appearance of a

new aromatic C-H carbon.

Disappearance of Carboxyl Carbon: The signal for the C6-carboxylic acid carbon, typically

found around 177 ppm in Levofloxacin, will be absent.

New Aromatic Carbon (C6): A new signal for the C6 carbon, now bonded to a hydrogen, will

appear in the aromatic region, likely between 110-125 ppm.

Other Carbon Signals: The chemical shifts of the other carbons in the molecule, particularly

the C5, C7, and C10a carbons, will experience minor shifts due to the electronic changes

from removing the electron-withdrawing carboxyl group. The ketone carbon (C7) signal

around 175 ppm will remain.

Experimental Protocols
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The following are standardized, robust methodologies for acquiring the spectroscopic data for

Descarboxyl Levofloxacin.

Workflow for Spectroscopic Analysis
dot digraph "Analysis_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded",

fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica",

color="#5F6368"];

} caption: "Figure 3: General workflow for the spectroscopic identification of Descarboxyl
Levofloxacin."

Mass Spectrometry (LC-MS/MS)
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50

acetonitrile/water mixture. Dilute further to a final concentration of ~1-10 µg/mL.

Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution

mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-

equilibrate.

Flow Rate: 0.3 mL/min.

Mass Spectrometric Conditions:

Ionization Source: Electrospray Ionization (ESI), Positive Mode.
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Scan Mode: Full scan (m/z 100-500) to find the parent ion, followed by product ion scan of

m/z 318.2.

Capillary Voltage: 3.5 kV.

Source Temperature: 150 °C.

Collision Energy: Ramp from 10-40 eV for fragmentation analysis.

Infrared Spectroscopy (FTIR-ATR)
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the

diamond crystal of the ATR accessory.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR

accessory.[10]

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A background spectrum of the clean, empty ATR crystal must be collected

prior to the sample scan.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Instrumentation: 400 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse (zg30).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Profile_of_Levofloxacin_Q_acid_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670107?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 16.

Relaxation Delay: 2 seconds.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence with NOE (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Conclusion
The structural confirmation of Descarboxyl Levofloxacin is a critical task in pharmaceutical

quality control. While complete, published NMR and IR spectra are not readily available, a

conclusive identification can be achieved through an integrated spectroscopic approach. Mass

spectrometry provides the definitive molecular weight with an [M+H]⁺ ion at m/z 318.2. This,

combined with a careful IR analysis confirming the absence of carboxylic acid bands and a

predictive NMR assessment showing the appearance of a new aromatic proton, provides a

self-validating system for the positive identification of this impurity. The protocols detailed

herein offer a robust framework for acquiring high-quality data to meet stringent regulatory

standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1670107/docs#technical-guide-spectroscopic-
characterization-of-descarboxyl-levofloxacin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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